molecular formula C11H17ClN2 B1320346 N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine CAS No. 1019110-34-9

N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine

Cat. No.: B1320346
CAS No.: 1019110-34-9
M. Wt: 212.72 g/mol
InChI Key: GLPYIZQDFPPCRR-UHFFFAOYSA-N
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Description

N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C11H17ClN2. It is a derivative of benzene, featuring a butyl group, a chlorine atom, and a methyl group attached to a benzene ring with two amine groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to form aniline.

    Alkylation: Aniline is alkylated with butyl chloride to introduce the butyl group.

    Chlorination: The resulting compound is chlorinated to introduce the chlorine atom.

    Methylation: Finally, the compound is methylated to introduce the methyl group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to maintain optimal reaction conditions.

    Purification: Advanced purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine can be compared with other similar compounds such as:

    N1-Butyl-4-chlorobenzene-1,2-diamine: Lacks the methyl group, leading to different chemical properties and reactivity.

    N1-Methyl-4-chlorobenzene-1,2-diamine: Lacks the butyl group, affecting its solubility and interaction with other molecules.

    N1-Butyl-4-chlorobenzene-1,3-diamine: The position of the amine groups is different, resulting in distinct chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-N-butyl-4-chloro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-3-4-7-14(2)11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPYIZQDFPPCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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